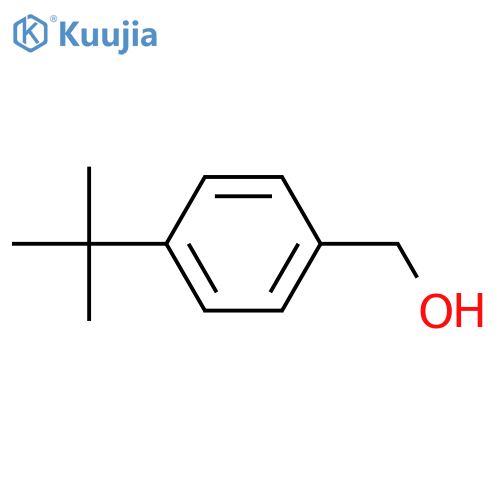

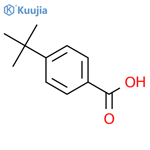

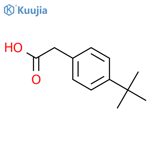

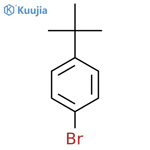

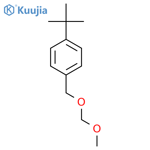

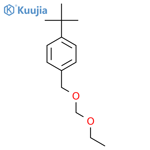

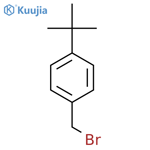

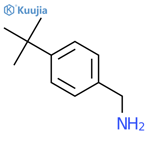

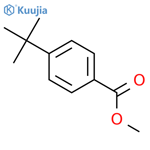

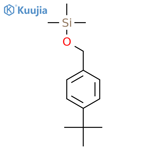

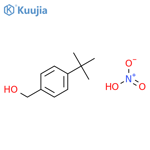

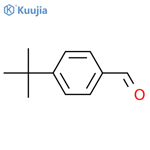

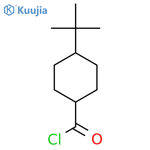

Tertiary-Butylbenzene Functionalization as a Strategy for β-Sheet Polypeptides

,

Biomacromolecules,

2022,

23(6),

2667-2684